molecular formula C12H10N2O4 B1441478 4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 338751-69-2

4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B1441478
CAS No.: 338751-69-2
M. Wt: 246.22 g/mol
InChI Key: MMJGOAVBFGJMFG-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound with a pyridazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyl and carboxylic acid functional groups, along with the pyridazine ring, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyridazine ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. The pyridazine ring can interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: Similar in structure but with a quinolone core.

    Thiazoles: Contain a sulfur atom in the ring, offering different chemical properties.

    Pyrazoles: Another class of heterocycles with different biological activities.

Uniqueness

4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is unique due to its specific combination of functional groups and the pyridazine ring

Properties

IUPAC Name

4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-7-2-4-8(5-3-7)14-10(16)6-9(15)11(13-14)12(17)18/h2-6,15H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJGOAVBFGJMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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